Thiazinamium metilsulfate
Overview
Description
Thiazinamium metilsulfate, also known as thiazinam, is a quaternary ammonium phenothiazine derivative. It is primarily used as an antihistamine and bronchodilator. The compound is known for its antimuscarinic and antihistaminic properties, making it effective in treating conditions such as bronchoconstriction and allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazinamium metilsulfate can be synthesized from promethazine and chloromethane. The reaction involves the methylation of promethazine to form thiazinamium chloride, which is then converted to this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification and quality control of the compound .
Chemical Reactions Analysis
Types of Reactions: Thiazinamium metilsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Thiazinamium metilsulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in studies involving cell signaling and receptor binding due to its antimuscarinic properties.
Medicine: Investigated for its potential in treating respiratory conditions, allergies, and other histamine-related disorders.
Mechanism of Action
Thiazinamium metilsulfate exerts its effects through a combination of antimuscarinic and antihistaminic actions. It binds to muscarinic receptors, blocking the action of acetylcholine, which leads to bronchodilation and reduced mucus secretion. Additionally, it antagonizes histamine H1 receptors, preventing histamine-induced bronchoconstriction and allergic reactions .
Comparison with Similar Compounds
Promethazine: Another phenothiazine derivative with antihistaminic properties.
Chlorpromazine: A phenothiazine used primarily as an antipsychotic.
Diphenhydramine: An antihistamine with similar H1 receptor antagonistic properties.
Uniqueness: Thiazinamium metilsulfate is unique due to its quaternary ammonium structure, which enhances its antimuscarinic activity and reduces systemic absorption when used topically. This makes it particularly useful for localized treatments with minimal systemic side effects .
Properties
IUPAC Name |
methyl sulfate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N2S.CH4O4S/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;1-5-6(2,3)4/h5-12,14H,13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIDQAVCCRUFGU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871532 | |
Record name | Thiazinamium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58-34-4 | |
Record name | Thiazinamium methyl sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazinamium metilsulfate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazinamium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiazinamium metilsulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIAZINAMIUM METILSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA16WBX317 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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